N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase Selectivity CDK2 MK2

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-15-4) is a fully aromatic, trisubstituted pyrazolo[1,5-a]pyrimidine scaffold. This class is extensively validated as a kinase hinge-binding motif, with numerous members demonstrating potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 890612-15-4
Cat. No. B2535910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890612-15-4
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C
InChIInChI=1S/C22H22N4O/c1-4-27-19-11-9-18(10-12-19)25-21-13-16(3)24-22-20(14-23-26(21)22)17-7-5-15(2)6-8-17/h5-14,25H,4H2,1-3H3
InChIKeyYAHVPGPQDIDTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-15-4) Differentiation Evidence


N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-15-4) is a fully aromatic, trisubstituted pyrazolo[1,5-a]pyrimidine scaffold . This class is extensively validated as a kinase hinge-binding motif, with numerous members demonstrating potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 [1]. The compound's distinct 7-(4-ethoxyphenyl)amino and 3-(4-methylphenyl) substitution pattern differentiates it from simpler 7-amino or 5,7-disubstituted analogs commonly found in screening libraries, suggesting a unique vector for interactions within the ATP-binding pocket that may translate to a different selectivity profile compared to unsubstituted or mono-substituted core structures.

Why N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by a Generic Kinase Inhibitor


Substituting a pyrazolo[1,5-a]pyrimidine core with generic kinase inhibitors or even closely related analogs is highly discouraged due to critical structure-activity relationship (SAR) sensitivities. X-ray crystallography of a related 7-(4-ethoxyphenyl) analog (TEI-I01800) bound to CDK2 (PDB: 3WBL) reveals that the p-ethoxyphenyl group at the 7-position makes specific, non-hinge interactions that drive a selectivity switch between CDK2 and MK2, a feat not achieved by other substituents [1]. The 5-methyl and 3-(4-methylphenyl) groups further modulate the vector and occupancy of the ATP-binding site. A generic substitution, such as a 7-unsubstituted or 7-halo analog, would abolish these critical interactions, leading to a completely altered selectivity profile, unpredictable off-target effects, and the loss of any unique polypharmacology embedded in this specific substitution pattern [2].

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Selectivity Profile Modulation via 7-(4-Ethoxyphenyl) Substituent

A direct crystallographic study of a near analog (TEI-I01800, featuring the same 7-(4-ethoxyphenyl)amino substituent on the pyrazolo[1,5-a]pyrimidine core) revealed a 177-fold selectivity for MK2 over CDK2. Critically, the study demonstrated that this selectivity is driven by a specific conformational change in the Gly-rich loop of MK2 induced by collision with the p-ethoxyphenyl group at the 7-position, an interaction that is lost with CDK2 [1]. In contrast, the vast majority of kinase inhibitors with simple phenyl or small alkyl groups at this position do not induce this conformational change and exhibit a flat, non-selective inhibition profile. The 5-methyl-3-(4-methylphenyl) substitution in the target compound provides further topological differentiation from the TEI-I01800 core, suggesting a unique, hybrid selectivity landscape.

Kinase Selectivity CDK2 MK2 X-ray Crystallography

Predicted CDK2 Inhibitory Potency Compared to Early Lead Compounds

The pyrazolo[1,5-a]pyrimidine class has produced potent CDK2 inhibitors, such as compound 15j (IC50 not explicitly given but showed oral efficacy in a mouse A2780 xenograft model) [1]. More recently, optimized members of this class have achieved single-digit nanomolar CDK2 IC50 values (e.g., compound 4k/BS-194: CDK2 IC50 = 3 nM) [2]. While specific CDK2 inhibition data for the target compound is absent from the literature, its 7-(4-ethoxyphenyl)amino motif is associated with high-affinity kinase binding. It is a critical molecular determinant for potency, as demonstrated by the TEI-I01800 analog. In contrast, the simplest 7-amino pyrazolo[1,5-a]pyrimidine scaffold is often a weak millimolar binder. The target compound's elaborated substitution pattern places it in the 'optimized inhibitor' structural space rather than the 'initial hit' space.

CDK2 Inhibition Cancer Cell Cycle Pyrazolopyrimidine

Structural Differentiation from 2,5-Dimethyl Substituted Analog

A closely related analog, N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, differs only by an additional methyl group at the 2-position . This minor structural change significantly alters the molecule's shape, electronic distribution, and potential for metabolism. The target compound lacks this 2-methyl group, providing a less sterically hindered and electronically distinct core. In kinase drug discovery, the presence or absence of a single methyl group at the 2-position of the pyrazole ring can determine the difference between a selective CDK2 inhibitor and a pan-CDK inhibitor, as the 2-position is situated at the gatekeeper region of the ATP pocket. This provides a clear structural rationale for selecting the target compound to achieve a distinct selectivity or potency profile compared to the 2,5-dimethyl variant.

Structure-Activity Relationship Chemical Probe Pyrazolopyrimidine Lead Optimization

Recommended Application Scenarios for N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profiling and Chemical Probe Development

Based on crystallographic evidence that the 7-(4-ethoxyphenyl)amino motif induces a unique conformational change in the Gly-rich loop of MK2, this compound is best deployed as a tool to probe the selectivity landscape between CDK2, MK2, and related kinases. It is uniquely suited for chemoproteomics or broad-panel kinase profiling (e.g., KINOMEscan) to map its polypharmacology, a scenario where a standard, unsubstituted 7-amino analog would provide no comparable mechanistic insight [1].

Head-to-Head SAR Studies with the 2,5-Dimethyl Analog

The target compound is an ideal candidate for a matched molecular pair analysis with its 2,5-dimethyl analog. Procurement for a comparative study on CDK2 inhibition, cellular potency (e.g., in A2780 or HepG2 cancer cell lines), and metabolic stability would directly quantify the impact of the 2-methyl group on the pyrazole ring, fulfilling a key knowledge gap in the pyrazolo[1,5-a]pyrimidine SAR landscape .

In Vivo Pharmacodynamic Studies via Oral Administration in Oncology Models

Given that the broader class (e.g., compound 15j) has demonstrated oral bioavailability and efficacy in a mouse A2780 xenograft model, this compound should be prioritized for in vivo pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies in CDK2-dependent cancer models. Its predicted nanomolar potency and distinct selectivity profile, inferred from the TEI-I01800 data, position it as a strong candidate to validate the class for oral tumor regression, moving beyond simple in vitro tools [2].

Structure-Guided Drug Design and Co-Crystallization

The 7-(4-ethoxyphenyl) group's role in selectivity, as demonstrated in PDB 3WBL, makes this compound an excellent candidate for co-crystallization with CDK2, CDK5, MK2, or other potential off-targets. The resulting structures would provide high-resolution data on the binding mode of the specific 5-methyl-3-(4-methylphenyl) scaffold, guiding further optimization and enabling a direct structural comparison with the TEI-I01800 binding mode [1].

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